R162

概要

説明

R162は、細胞代謝に関与する酵素であるグルタミン酸デヒドロゲナーゼ1(GDH1)の強力な阻害剤です。 この化合物は、特に腫瘍の増殖と細胞の増殖を阻害するその潜在的な抗癌特性により、大きな注目を集めています .

準備方法

合成経路と反応条件

R162は、一連の化学反応によって合成されます。主要な合成経路には、2-アリル-1-ヒドロキシ-9,10-アントラキノンと様々な試薬を制御された条件下で反応させることが含まれます。 反応条件には、通常、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒の使用が含まれ、反応は完全な変換を確保するために高温で行われます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の一貫性と品質を確保するために、高純度の試薬と溶媒を使用することが含まれます。 生産は、化合物の完全性を維持するために、制御された環境で行われます .

化学反応の分析

反応の種類

R162は、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、様々な酸化生成物を生成します。

還元: この化合物は、還元剤の存在下で、特に還元反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化反応ではキノンが生成される場合があり、還元反応ではヒドロキノンが生成される場合があります .

科学研究の用途

This compoundは、次のような幅広い科学研究の用途を持っています。

化学: 様々な化学反応における試薬として使用され、その反応性と性質を研究しています。

生物学: 細胞代謝や酵素活性に対する影響を調べるための生物学的試験に使用されています。

医学: 特に腫瘍の増殖と細胞の増殖を阻害する、その潜在的な抗癌特性について研究されています。

産業: 新しい医薬品や治療薬の開発に使用されています .

科学的研究の応用

Cancer Research

1.1 Mechanism of Action

R162 functions primarily as a GDH1 inhibitor, which is crucial for cellular metabolism and energy production in cancer cells. By inhibiting GDH1, this compound disrupts redox homeostasis, leading to increased reactive oxygen species (ROS) levels and decreased cell proliferation in various cancer cell lines, including lung cancer and breast cancer cells. The compound demonstrates a mixed model inhibition of GDH1, binding directly to the enzyme and affecting its activity significantly .

1.2 Case Studies

- Study on Lung and Breast Cancer Cells : In vitro experiments revealed that treatment with this compound resulted in a marked reduction in cell viability across multiple human lung cancer (H1299) and breast cancer (MDA-MB231) cell lines. Notably, this compound exhibited minimal toxicity towards normal proliferating cells, indicating its potential as a targeted cancer therapy .

- Combination Therapy : this compound has been studied in combination with other agents to enhance therapeutic efficacy. For example, when combined with fmk, it significantly reduced tumor invasion and migration in xenograft models of lung cancer, demonstrating enhanced anti-tumor effects compared to monotherapy .

Metabolic Studies

2.1 Impact on Metabolic Pathways

Beyond its anti-cancer properties, this compound's role in metabolic regulation has been explored. By inhibiting GDH1, this compound alters the metabolic flux within cells, impacting pathways associated with amino acid metabolism and energy production. This inhibition leads to decreased fumarate levels and altered GPx activity, which are critical for maintaining cellular redox balance .

2.2 Data Table: Effects of this compound on Metabolic Parameters

| Parameter | Control Cells | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 30 |

| Fumarate Levels (µM) | 50 | 10 |

| GPx Activity (U/mg) | 5 | 2 |

| ROS Levels (Relative) | 1 | 3 |

Potential Therapeutic Applications

3.1 Anti-Cancer Therapeutics

Given its specific inhibitory action on GDH1 and minimal toxicity to normal cells, this compound shows promise as a therapeutic agent for treating various cancers. Its ability to selectively target cancerous cells while sparing healthy tissues makes it an attractive candidate for further clinical development.

3.2 Immune Modulation

Recent studies indicate that this compound may also influence immune responses within tumor microenvironments by enhancing T cell activation and infiltration when used in combination with other inhibitors targeting related pathways . This suggests potential applications not only in direct tumor suppression but also in modulating the immune landscape of tumors.

作用機序

R162は、グルタミン酸デヒドロゲナーゼ1(GDH1)の活性を阻害することにより、その効果を発揮します。この阻害により、細胞内のフマル酸レベルの低下、グルタチオンペルオキシダーゼ活性の減弱、活性酸素種のレベルの上昇、細胞増殖の抑制が起こります。 この化合物は、GDH1に直接結合し、その正常な機能を阻害し、細胞代謝の障害を引き起こします .

類似化合物との比較

類似化合物

エピガロカテキンガレート(EGCG): 同様の抗癌特性を持つ別のGDH1阻害剤。

エピカテキンガレート(ECG): GDH1を阻害し、その潜在的な治療効果について研究されています.

R162の独自性

This compoundは、GDH1に対する高い効力と選択性で、他の化合物とは異なります。 様々な癌モデルにおいて、腫瘍の増殖と細胞の増殖を抑制する上で顕著な効果を示しており、さらなる研究開発のための有望な候補となっています .

生物活性

R162, a compound derived from purpurin, has garnered attention for its biological activity, particularly as an inhibitor of glutamate dehydrogenase 1 (GDH1). This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell viability, and relevant case studies.

Inhibition of GDH1 : this compound acts as a potent inhibitor of GDH1, with an IC50 value of approximately 23 µM. This inhibition leads to a decrease in fumarate levels and an increase in reactive oxygen species (ROS) within cancer cells. The compound's ability to penetrate cells more effectively than purpurin is attributed to its allyl group, enhancing its inhibitory potency on mitochondrial GDH activity .

Binding Affinity : Thermal melt shift assays indicate that this compound binds directly to GDH1, increasing the melting temperature (Tm) in a dose-dependent manner. This suggests that this compound competes with the substrate α-ketoglutarate (α-KG), functioning as a mixed model inhibitor .

Biological Effects

This compound's inhibition of GDH1 results in several significant biological effects:

- Increased ROS Levels : The compound elevates ROS levels in cancer cells, contributing to oxidative stress and potential cell death.

- Reduced Cell Proliferation : this compound treatment leads to decreased viability in various cancer cell lines, including those from lung cancer (H1299), breast cancer (MDA-MB231), and leukemia .

- Minimal Toxicity to Normal Cells : Importantly, this compound does not adversely affect normal proliferating cells such as human keratinocytes and fibroblasts, indicating a degree of selectivity for cancerous cells .

Table 1: Summary of Biological Activity Studies on this compound

Detailed Findings

- Cell Viability : In studies involving human lung cancer and breast cancer cell lines, this compound significantly reduced cell viability. The effect was notably pronounced in primary leukemia cells from patients while sparing normal mononuclear cells from healthy donors .

- Rescue Experiments : The anti-proliferative effects of this compound could be partially rescued by the addition of methyl-α-KG or antioxidants like NAC, suggesting that the compound’s mechanism involves disrupting redox balance through GPx1 inhibition .

特性

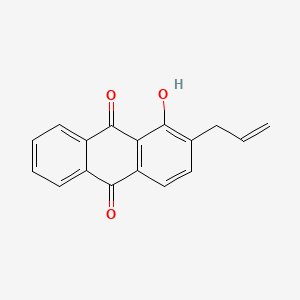

IUPAC Name |

1-hydroxy-2-prop-2-enylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUBGIOLZQTIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。